4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide
Description
4-[2-({4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a benzamide group via a sulfanyl acetamido linker. The pyrido-triazinone moiety contributes to its rigid planar structure, while the sulfanyl acetamido bridge enhances molecular flexibility.
Properties
IUPAC Name |
4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-14(23)10-4-6-11(7-5-10)18-13(22)9-25-15-19-12-3-1-2-8-21(12)16(24)20-15/h1-8H,9H2,(H2,17,23)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNAHIUBAQZAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide typically involves the following steps:
Formation of the pyrido[1,2-a][1,3,5]triazin ring system: : This step often starts with the cyclization of suitable precursors under acidic or basic conditions, employing reagents like ammonium thiocyanate or cyanogen bromide.
Introduction of the sulfanylacetyl group: : The sulfanylacetyl group can be introduced through a nucleophilic substitution reaction, where the pyrido[1,2-a][1,3,5]triazin intermediate reacts with a haloacetyl compound, such as bromoacetyl chloride.
Attachment of the benzamide moiety: : The final product is obtained by amidation, involving the reaction of the sulfanylacetyl intermediate with an appropriate benzamide precursor, typically using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, the synthesis process is usually optimized to enhance yield and purity while minimizing costs. This can involve the use of continuous flow reactors, which allow precise control over reaction conditions and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformation, primarily at the sulfanylacetyl group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive conditions can modify the oxo group in the pyrido[1,2-a][1,3,5]triazin ring, potentially converting it to an alcohol or ether.
Substitution: : Nucleophilic substitution reactions can occur at various positions, particularly on the benzamide moiety and the sulfanylacetyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Nucleophiles such as thiolates or amines, often under basic conditions.
Major Products
Sulfoxide and sulfone derivatives: : From oxidation reactions.
Alcohol or ether derivatives: : From reduction reactions.
Various substituted derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has garnered significant interest in several research domains:
Chemistry: : Used as a building block for designing novel heterocyclic compounds with potential catalytic properties.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: : Explored for its therapeutic potential in treating diseases, such as cancer, due to its ability to interfere with specific molecular targets.
Industry: : Applied in the development of advanced materials, including polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets within cells. These targets often include enzymes and receptors involved in crucial biological pathways. The benzamide moiety facilitates binding to active sites, while the pyrido[1,2-a][1,3,5]triazin ring system can engage in pi-pi stacking interactions, enhancing binding affinity and specificity. The sulfanylacetyl group may contribute to the compound's overall stability and reactivity, allowing it to modulate the activity of its targets effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide (referred to as Compound A ) with structurally related molecules from the evidence:
Ethyl 2-[2-({4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate (CAS 896327-87-0, BG14860)
- Structural Difference : Replaces the benzamide (-CONH₂) group in Compound A with an ethyl benzoate (-COOEt) moiety.
- Molecular Formula : C₁₈H₁₆N₄O₄S vs. C₁₆H₁₃N₅O₃S (Compound A, calculated).
- Molecular Weight : 384.409 vs. ~355.07 (estimated for Compound A).
- Likely acts as a prodrug, with esterase-mediated hydrolysis yielding the free carboxylic acid or amide derivative in vivo .
4-[({[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide (CAS 573936-52-4)
- Structural Difference: Substitutes the pyrido-triazinone core with a 4-allyl-5-(2-thienyl)-1,2,4-triazole ring.
- Key Properties: The thienyl group introduces sulfur-mediated π-π stacking and metabolic susceptibility (e.g., oxidation).
Ethyl 2-[(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS 303145-14-4)
- Structural Difference: Lacks the benzamide/benzoate substituent, retaining only the pyrido-triazinone and ethyl thioacetate groups.
- Molecular Formula : C₁₁H₁₁N₃O₃S.
- Key Properties: Simplified structure with lower molecular weight (265.29) and higher volatility. Limited hydrogen-bonding capacity compared to Compound A, reducing target affinity in biological systems .
Comparative Analysis Table
| Property | Compound A (Benzamide) | BG14860 (Ethyl Benzoate) | CAS 573936-52-4 (Triazole-Thienyl) | CAS 303145-14-4 (Ethyl Thioacetate) |
|---|---|---|---|---|
| Core Heterocycle | Pyrido-triazinone | Pyrido-triazinone | 1,2,4-Triazole | Pyrido-triazinone |
| Substituent | Benzamide | Ethyl benzoate | Allyl-thienyl | Ethyl thioacetate |
| Molecular Weight | ~355.07 | 384.409 | Not reported | 265.29 |
| Hydrogen Bonding | High (NH₂, carbonyl) | Moderate (ester carbonyl) | Moderate (amide, thienyl S) | Low (ester, thioether) |
| Lipophilicity (LogP) | Moderate | High | High (allyl, thienyl) | Moderate |
| Metabolic Stability | High (amide resistance) | Low (ester hydrolysis) | Moderate (allyl oxidation) | Low (ester hydrolysis) |
Research Findings and Implications
- Bioactivity: Pyrido-triazinone derivatives like Compound A are hypothesized to inhibit kinases due to their planar structure and hydrogen-bonding motifs. The ethyl ester (BG14860) may serve as a prodrug to improve bioavailability .
- Solubility : The benzamide in Compound A likely offers better aqueous solubility than BG14860, critical for oral administration.
- Synthetic Accessibility : Compound A requires amide coupling steps, while BG14860 involves esterification, which is typically lower-cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
